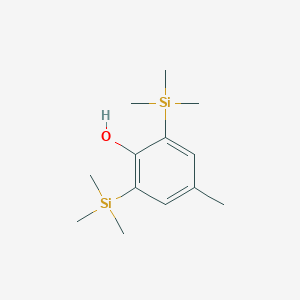
4-Methyl-2,6-bis(trimethylsilyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis(trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₁₃H₂₄OSi₂. It is characterized by the presence of two trimethylsilyl groups attached to a phenol ring, which also contains a methyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(trimethylsilyl)phenol typically involves the reaction of 4-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-bis(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halides and nucleophiles are used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Substitution: Various substituted phenols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-bis(trimethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-bis(trimethylsilyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, while the trimethylsilyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
4-Methyl-2,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of trimethylsilyl groups.
Uniqueness
4-Methyl-2,6-bis(trimethylsilyl)phenol is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
18033-63-1 |
|---|---|
Fórmula molecular |
C13H24OSi2 |
Peso molecular |
252.50 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(trimethylsilyl)phenol |
InChI |
InChI=1S/C13H24OSi2/c1-10-8-11(15(2,3)4)13(14)12(9-10)16(5,6)7/h8-9,14H,1-7H3 |
Clave InChI |
LNKMYHJIANOPBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[Si](C)(C)C)O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)

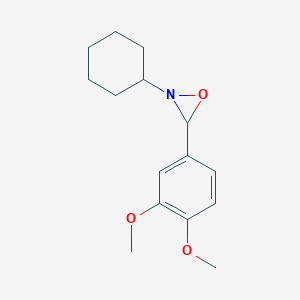

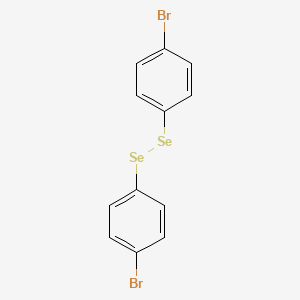
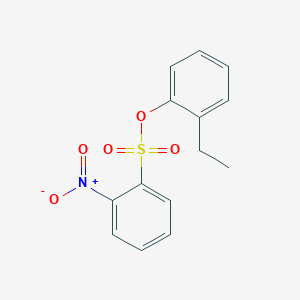
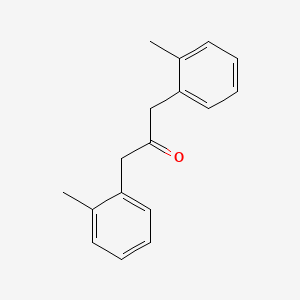

![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)


![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
